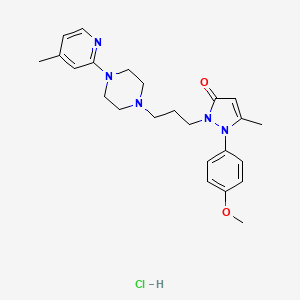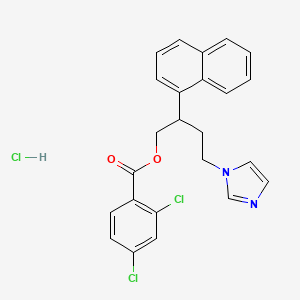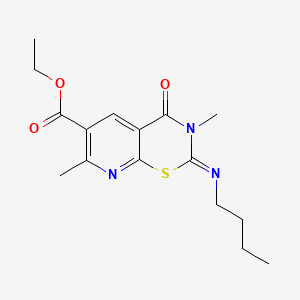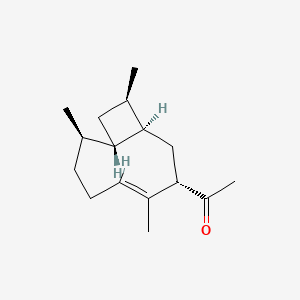
N-(4,5-Dihydro-5-methyl-2-oxazolyl)-1-methyl-1H-indazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-Dihydro-5-methyl-2-oxazolyl)-1-methyl-1H-indazol-4-amine is a complex organic compound with a unique structure that combines an indazole ring with an oxazoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-Dihydro-5-methyl-2-oxazolyl)-1-methyl-1H-indazol-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable ketone or aldehyde.
Introduction of the Oxazoline Moiety: The oxazoline ring is introduced via a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.
Coupling of the Two Moieties: The final step involves coupling the indazole and oxazoline moieties through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(4,5-Dihydro-5-methyl-2-oxazolyl)-1-methyl-1H-indazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
N-(4,5-Dihydro-5-methyl-2-oxazolyl)-1-methyl-1H-indazol-4-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4,5-Dihydro-5-methyl-2-oxazolyl)-1-methyl-1H-indazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(4,5-Dihydro-5-methyl-2-oxazolyl)-1H-indazol-4-amine: Lacks the methyl group on the indazole ring.
N-(4,5-Dihydro-2-oxazolyl)-1-methyl-1H-indazol-4-amine: Lacks the methyl group on the oxazoline ring.
N-(4,5-Dihydro-5-methyl-2-oxazolyl)-1-methyl-1H-indazole: Lacks the amine group on the indazole ring.
Uniqueness
N-(4,5-Dihydro-5-methyl-2-oxazolyl)-1-methyl-1H-indazol-4-amine is unique due to the presence of both the oxazoline and indazole moieties, which confer specific chemical and biological properties
Propiedades
Número CAS |
87179-50-8 |
|---|---|
Fórmula molecular |
C12H14N4O |
Peso molecular |
230.27 g/mol |
Nombre IUPAC |
5-methyl-N-(1-methylindazol-4-yl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C12H14N4O/c1-8-6-13-12(17-8)15-10-4-3-5-11-9(10)7-14-16(11)2/h3-5,7-8H,6H2,1-2H3,(H,13,15) |
Clave InChI |
XGLZLJZVYIIVPE-UHFFFAOYSA-N |
SMILES canónico |
CC1CN=C(O1)NC2=C3C=NN(C3=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate](/img/structure/B12714264.png)









